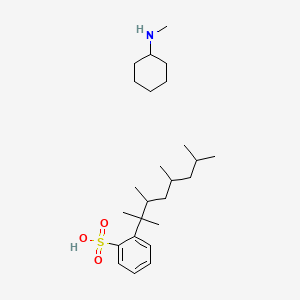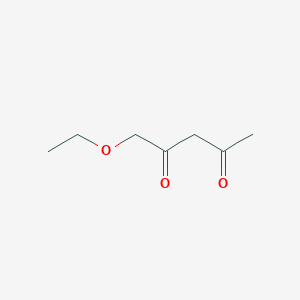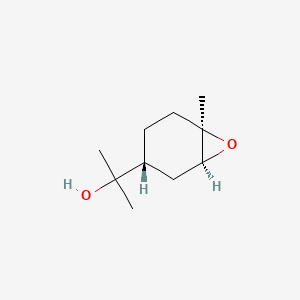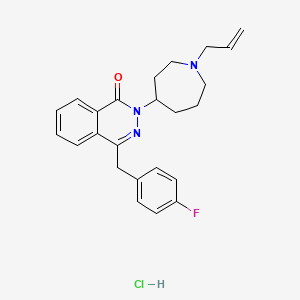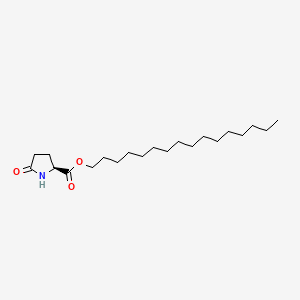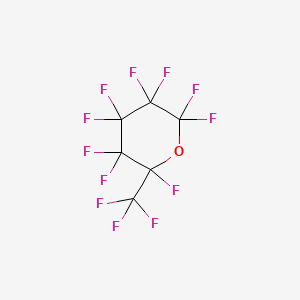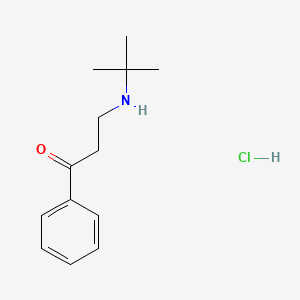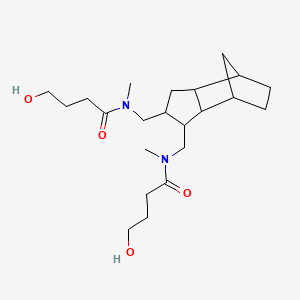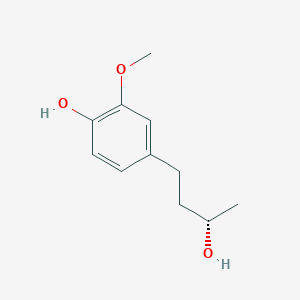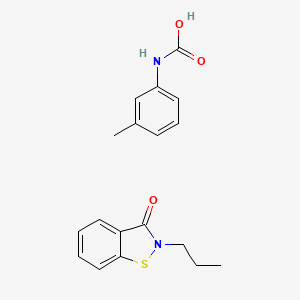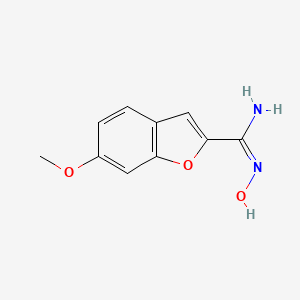
2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-methoxy-2-benzofurancarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a methoxy group (-OCH3) and a hydroxy group (-OH) attached to the benzofuran ring, as well as a carboximidamide group (-C(=NH)NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-2-benzofurancarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base.
Introduction of the Carboximidamide Group: The next step involves the introduction of the carboximidamide group. This can be done by reacting the benzofuran intermediate with cyanamide under acidic conditions.
Hydroxylation: The final step involves the hydroxylation of the compound to introduce the hydroxy group. This can be achieved using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of N-Hydroxy-6-methoxy-2-benzofurancarboximidamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methoxy-2-benzofurancarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-Hydroxy-6-methoxy-2-benzofurancarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methoxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression.
Comparison with Similar Compounds
N-Hydroxy-6-methoxy-2-benzofurancarboximidamide can be compared with other similar compounds, such as:
6-Methoxybenzofuran: Lacks the hydroxy and carboximidamide groups.
N-Hydroxybenzofurancarboximidamide: Lacks the methoxy group.
6-Hydroxybenzofurancarboximidamide: Lacks the methoxy group but contains the hydroxy and carboximidamide groups.
The presence of both the methoxy and hydroxy groups in N-Hydroxy-6-methoxy-2-benzofurancarboximidamide makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
84748-14-1 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(11)12-13)15-8(6)5-7/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
DSFOBCWXZGLEHL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(O2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




